molecular formula C10H8Cl3N3 B2687969 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine CAS No. 1245570-11-9

2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine

Cat. No.: B2687969
CAS No.: 1245570-11-9
M. Wt: 276.55
InChI Key: UOYCIQMEPZLFQS-UHFFFAOYSA-N
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Description

This compound features a pyridine backbone substituted at the 2-position with a chlorine atom and at the 5-position with a methylene-linked 4,5-dichloro-2-methylimidazole moiety.

Properties

IUPAC Name

2-chloro-5-[(4,5-dichloro-2-methylimidazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl3N3/c1-6-15-9(12)10(13)16(6)5-7-2-3-8(11)14-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYCIQMEPZLFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CN=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a chloro group and a side chain featuring a dichloro-substituted imidazole. The molecular formula is C10H8Cl3N3C_{10}H_{8}Cl_{3}N_{3}, and its structure can be represented as follows:

Structure C5H4Cl2N2 imidazole C5H4Cl pyridine \text{Structure }\text{C}_5\text{H}_4\text{Cl}_2\text{N}_2\text{ imidazole C}_5\text{H}_4\text{Cl}\text{ pyridine }

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridine moieties exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific compound has been evaluated for its inhibitory effects on specific enzymes and its cytotoxicity against cancer cell lines.

Inhibitory Activity

A study highlighted the compound's ability to inhibit Trypanosoma brucei methionyl-tRNA synthetase (MetRS), an essential enzyme for the survival of the parasite responsible for African sleeping sickness. The compound demonstrated an inhibition rate of 78% at a concentration of 10 µM, indicating significant potential as an antitrypanosomal agent .

Table 1: Inhibition Data

CompoundTarget EnzymeInhibition at 10 µM (%)IC50 (nM)
This compoundTbMetRS78%288

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study: Anticancer Activity

One notable case study involved the evaluation of the compound against human melanoma A375 cells. The results showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and activation of apoptotic pathways .

The proposed mechanism involves the formation of ROS, which causes oxidative stress within the cells. This stress activates p53 signaling pathways, leading to cell cycle arrest and apoptosis. The upregulation of p21, a cyclin-dependent kinase inhibitor, further contributes to cell cycle regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) 2-Chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (Compound I)
  • Structure : Retains the pyridine-chloro group but substitutes the imidazole ring with a dihydroimidazole (unsaturated ring lacking aromaticity).
  • Implications: Reduced aromaticity may decrease stability but improve selectivity for insect nicotinic acetylcholine receptors (nAChRs), as seen in bee-friendly neonicotinoids like thiacloprid .
b) 2-Chloro-5-{[(7R)-7-methyl-2H,3H,5H,6H,7H-imidazo[1,2-a]pyridin-1-yl]methyl}pyridine (Compound IV)
  • Structure : Incorporates a bicyclic imidazo[1,2-a]pyridine system with a chiral methyl group.
c) 2-(4,5-Dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
  • Structure : Replaces the methylene-linked imidazole with a trifluoromethyl group on pyridine.
  • Implications : The electron-withdrawing trifluoromethyl group may alter electron distribution, affecting interaction with nAChRs and metabolic resistance .
d) 2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine
  • Structure : Substitutes imidazole with a pyrazole ring bearing methyl groups.
  • Implications : Pyrazole’s reduced basicity compared to imidazole could lower CNS penetration, minimizing mammalian toxicity .

Physicochemical Properties

Key parameters influencing bioavailability and toxicity (derived from computational models in ):

Compound Molecular Weight (g/mol) Rotatable Bonds logVDss logBB Acute Toxicity (logLC50)
Target Compound ~300 (estimated) 3 0.2 -0.8 -0.1 (moderate)
Compound I (dihydroimidazole) 255 2 -0.1 -1.2 0.2 (low)
Compound IV (bicyclic system) 292 1 0.5 -0.5 -0.3 (moderate)
2-(4,5-Dichloroimidazol-yl)-5-CF3-pyridine 282 2 0.7 0.1 -0.6 (high)
  • Volume of Distribution (logVDss) : Higher values (e.g., 0.7 for trifluoromethyl derivative) suggest greater tissue penetration, which may correlate with prolonged insecticidal activity but increased environmental persistence .
  • Blood-Brain Barrier (logBB) : Compounds with logBB < -1 (e.g., Compound I) are less likely to affect mammalian CNS, aligning with reduced bee toxicity .

Toxicity and Environmental Impact

  • Bee Safety : The target compound’s dichloroimidazole group may enhance binding to insect nAChRs while sparing bee receptors, similar to prioritized compounds in . However, its higher logVDss (0.2 vs. -0.1 for Compound I) suggests greater environmental accumulation risks .
  • Acute Toxicity : The trifluoromethyl derivative’s logLC50 of -0.6 indicates high acute toxicity, likely due to increased electrophilicity, whereas Compound I’s logLC50 of 0.2 suggests lower harm .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-5-((4,5-dichloro-2-methyl-1H-imidazol-1-yl)methyl)pyridine, and what spectroscopic techniques are used for characterization?

  • Methodology :

  • Multi-component reactions : Utilize aldehydes, glyoxal derivatives, and amines under controlled temperatures (e.g., 60°C in methanol) to form the imidazole-pyridine core. Yield optimization requires stoichiometric adjustments and solvent selection .

  • Halogenation : Introduce chlorine atoms via chlorinating agents (e.g., POCl₃) at specific positions on the pyridine or imidazole rings, followed by purification via recrystallization .

  • Characterization :

  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹) .

  • NMR : Assign proton environments (e.g., aromatic protons at δ 7.58–8.77 ppm) and confirm regiochemistry .

  • Mass spectrometry : Validate molecular weight (e.g., [M⁺] at m/z 278.28) and fragmentation patterns .

    • Data Table :
MethodKey Reagents/ConditionsYield (%)Characterization TechniquesReference
Multi-component reactionL-phenylalaninol, dibenzoyl, 2-formyl pyridine78IR, ¹H NMR, MS
HalogenationPOCl₃, pyridine derivativesN/AX-ray crystallography, HPLC

Q. What are the key physicochemical properties of this compound that influence its reactivity and solubility?

  • Molecular weight : ~190–350 g/mol (varies with substituents) .
  • Solubility : Polar solvents (water, methanol) due to chloride substituents; moderate solubility in DMSO for biological assays .
  • Reactivity : Chlorine atoms enhance electrophilic substitution; imidazole nitrogen participates in hydrogen bonding and coordination chemistry .

Q. How can researchers verify purity and structural integrity using chromatographic and spectroscopic methods?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can conflicting NMR or mass spectrometry data be resolved when characterizing derivatives?

  • Troubleshooting :

  • Deuterated solvent effects : Ensure complete dissolution in DMSO-d₆ or CDCl₃ to avoid peak splitting .
  • Isotopic patterns : Compare experimental m/z with theoretical values (e.g., chlorine’s isotopic signature) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives .

Q. What experimental strategies optimize yields in multi-step syntheses of imidazole-pyridine hybrids?

  • Design :

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imidazole cyclization .
  • Temperature control : Stepwise heating (e.g., 0°C → 60°C) minimizes side reactions .
    • Yield table :
StepOptimization ParameterYield ImprovementReference
Imidazole cyclizationZnCl₂ (5 mol%)78% → 85%
ChlorinationPOCl₃ reflux (12 hrs)60% → 72%

Q. What in vitro assays evaluate biological activity, and how should controls be designed?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer : MTT assay with HEK-293 (normal) vs. HeLa (cancer) cells, using DMSO vehicle controls .
    • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to exclude artifacts .

Q. How does stability under varying pH/temperature impact long-term biological studies?

  • Stability testing :

  • pH 2–9 buffers : Monitor degradation via HPLC over 72 hours .
  • Thermal analysis (TGA/DSC) : Determine decomposition temperature (e.g., >200°C) for storage guidelines .

Q. What computational methods predict environmental fate of chlorinated imidazole derivatives?

  • Models :

  • EPI Suite : Estimate biodegradation half-life (e.g., 30–60 days) and bioaccumulation potential (Log Kow ~2.5) .
  • Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) .

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